Cas no 2248272-85-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate 化学的及び物理的性質
名前と識別子
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- 2248272-85-5
- EN300-6515752
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate
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- インチ: 1S/C16H15N3O4/c1-10-9-11(17-18(10)2)7-8-14(20)23-19-15(21)12-5-3-4-6-13(12)16(19)22/h3-6,9H,7-8H2,1-2H3
- InChIKey: RPXFZWRQOVYGKL-UHFFFAOYSA-N
- SMILES: O(C(CCC1C=C(C)N(C)N=1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 精确分子量: 313.10625597g/mol
- 同位素质量: 313.10625597g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 486
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.5Ų
- XLogP3: 1.6
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6515752-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate |
2248272-85-5 | 0.25g |
$1038.0 | 2023-05-31 | ||
Enamine | EN300-6515752-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate |
2248272-85-5 | 10g |
$4852.0 | 2023-05-31 | ||
Enamine | EN300-6515752-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate |
2248272-85-5 | 0.05g |
$948.0 | 2023-05-31 | ||
Enamine | EN300-6515752-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate |
2248272-85-5 | 0.5g |
$1084.0 | 2023-05-31 | ||
Enamine | EN300-6515752-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate |
2248272-85-5 | 2.5g |
$2211.0 | 2023-05-31 | ||
Enamine | EN300-6515752-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate |
2248272-85-5 | 0.1g |
$993.0 | 2023-05-31 | ||
Enamine | EN300-6515752-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate |
2248272-85-5 | 1g |
$1129.0 | 2023-05-31 | ||
Enamine | EN300-6515752-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate |
2248272-85-5 | 5g |
$3273.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate 関連文献
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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3. Back matter
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate (CAS No. 2248272-85-5)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate (CAS No. 2248272-85-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1,3-dioxoisoindoline moiety and a 1,5-dimethylpyrazole substituent. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate is composed of a core isoindoline ring with two oxo groups at positions 1 and 3. The ester linkage connects this core to a propionic acid derivative substituted with a 1,5-dimethylpyrazole group. The presence of these functional groups imparts specific chemical and biological properties to the molecule.
In recent years, there has been a growing interest in the development of small molecules with potential therapeutic applications. 1,3-dioxoisoindoline-based compounds have been extensively studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The addition of the 1,5-dimethylpyrazole substituent further enhances the pharmacological profile of these compounds by modulating their interactions with biological targets.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate typically involves multi-step reactions that ensure the formation of the desired functional groups and structural integrity. Key synthetic strategies include the formation of the isoindoline ring through cyclization reactions and the introduction of the pyrazole substituent via coupling reactions. These synthetic routes are optimized to achieve high yields and purity levels, which are crucial for subsequent biological evaluations.
In terms of biological activity, studies have shown that 1,3-dioxoisoindoline-based compounds exhibit potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. The presence of the 1,5-dimethylpyrazole group further enhances these anti-inflammatory properties by modulating specific signaling pathways involved in inflammation. Additionally, these compounds have demonstrated promising anti-cancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth.
The neuroprotective potential of 1,3-dioxoisoindoline-based compounds has also been explored in various preclinical models. Research indicates that these compounds can protect neurons from oxidative stress and neurodegeneration by scavenging free radicals and modulating mitochondrial function. The combination of the isoindoline core and the pyrazole(((((((((((((((((() ) ) ) ) ) ) ) ) ) ) ) ) )
Clinical trials are currently underway to evaluate the safety and efficacy of these compounds in human subjects. Preliminary results have shown promising outcomes in terms of tolerability and therapeutic benefits. However, further research is needed to fully understand their mechanisms of action and optimize their therapeutic potential. In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate (CAS No. 2248272-85-5) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent.
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